molecular formula C27H25N3O3S B295895 N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide

N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B295895
M. Wt: 471.6 g/mol
InChI Key: ABRBJTPUIYPDQQ-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide, also known as ENCP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENCP is a pyridine-based compound with a carbohydrazide functional group, and its molecular formula is C26H24N4O3S.

Scientific Research Applications

N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has been extensively studied for its potential applications in various fields of science. One of the major research areas is cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival.
This compound has also been studied for its potential applications in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects against oxidative stress and inflammation, which are the major causes of neurodegeneration. This compound also enhances the expression of certain proteins involved in neuronal survival and synaptic plasticity.

Mechanism of Action

The mechanism of action of N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide is complex and involves multiple pathways. This compound inhibits the activity of certain enzymes and proteins involved in cell proliferation and survival, such as cyclin-dependent kinases and Bcl-2 family proteins. This compound also induces the production of reactive oxygen species (ROS) and activates certain signaling pathways, such as MAPK and NF-κB pathways, which play a crucial role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This compound also enhances the expression of certain proteins involved in neuronal survival and synaptic plasticity, which makes it a potential candidate for the treatment of neurodegenerative diseases. This compound also exhibits anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it a suitable candidate for in vitro and in vivo studies. This compound also exhibits potent anticancer and neuroprotective effects, which makes it a potential candidate for drug development. However, this compound also has certain limitations for lab experiments. Its mechanism of action is complex and involves multiple pathways, which makes it difficult to study. This compound also exhibits cytotoxic effects at higher concentrations, which makes it difficult to determine the optimal dose for in vivo studies.

Future Directions

There are several future directions for research on N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide. One of the major research areas is drug development. This compound exhibits potent anticancer and neuroprotective effects, which makes it a potential candidate for drug development. Further studies are needed to determine the optimal dose and mode of administration for in vivo studies. Another future direction is the study of this compound's mechanism of action. Further studies are needed to elucidate the complex pathways involved in this compound's anticancer and neuroprotective effects. Finally, this compound's potential applications in other fields, such as cardiovascular diseases and metabolic disorders, should also be explored.

Synthesis Methods

The synthesis of N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 2-(naphthalen-1-ylsulfanyl)ethan-1-ol in the presence of pyridine-4-carbohydrazide and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is around 65%.

Properties

Molecular Formula

C27H25N3O3S

Molecular Weight

471.6 g/mol

IUPAC Name

N-[(E)-[3-ethoxy-4-(2-naphthalen-1-ylsulfanylethoxy)phenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C27H25N3O3S/c1-2-32-25-18-20(19-29-30-27(31)22-12-14-28-15-13-22)10-11-24(25)33-16-17-34-26-9-5-7-21-6-3-4-8-23(21)26/h3-15,18-19H,2,16-17H2,1H3,(H,30,31)/b29-19+

InChI Key

ABRBJTPUIYPDQQ-VUTHCHCSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCCSC3=CC=CC4=CC=CC=C43

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCSC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OCCSC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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